Potassium (aminomethyl)trifluoroborate hcl
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Overview
Description
Potassium (aminomethyl)trifluoroborate hcl is a compound that belongs to the class of organotrifluoroborates. These compounds have gained significant attention due to their unique reactivity patterns and stability. This compound is particularly notable for its applications in various organic transformations, including cross-coupling reactions and other carbon-carbon bond-forming processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium (aminomethyl)trifluoroborate hcl typically involves the reaction of aminomethylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The resulting product is then treated with hydrochloric acid to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
Potassium (aminomethyl)trifluoroborate hcl undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Potassium (aminomethyl)trifluoroborate hcl has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which potassium (aminomethyl)trifluoroborate hcl exerts its effects involves the formation of reactive intermediates that facilitate the desired chemical transformations. In cross-coupling reactions, the compound acts as a source of the trifluoroborate group, which undergoes transmetalation with a palladium catalyst to form the final product . The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
- Potassium (trifluoromethyl)trifluoroborate
- Potassium (vinyl)trifluoroborate
- Potassium (phenyl)trifluoroborate
Uniqueness
Potassium (aminomethyl)trifluoroborate hcl is unique due to its stability and reactivity. Unlike other boronic acid derivatives, it is not hygroscopic and can be stored for extended periods without significant decomposition . This makes it a valuable reagent in various synthetic applications.
Properties
IUPAC Name |
potassium;aminomethyl(trifluoro)boranuide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4BF3N.ClH.K/c3-2(4,5)1-6;;/h1,6H2;1H;/q-1;;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOXTBCIMCIYOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN)(F)(F)F.Cl.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5BClF3KN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.42 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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